Technical Monograph: 5-Isopropyl-2-methoxypyridine – Material Safety, Toxicity Profiling, and Analytical Workflows
Technical Monograph: 5-Isopropyl-2-methoxypyridine – Material Safety, Toxicity Profiling, and Analytical Workflows
Executive Summary
In contemporary drug discovery, substituted pyridines serve as foundational pharmacophores due to their favorable physicochemical properties and versatile binding modalities. 5-Isopropyl-2-methoxypyridine (CAS: 2384008-74-4) has emerged as a critical intermediate in the synthesis of advanced therapeutics, notably in the development of P2X3 and P2X2/3 receptor antagonists aimed at managing chronic pain and neurogenic disorders [2].
As a Senior Application Scientist, I have designed this whitepaper to transcend a standard Material Safety Data Sheet (MSDS). This guide synthesizes raw physicochemical data with the underlying chemical causality, providing researchers with a deep mechanistic understanding of the compound's toxicity profile, handling requirements, and self-validating experimental workflows.
Physicochemical Profiling & Structural Causality
The behavior of 5-Isopropyl-2-methoxypyridine in biological and chemical systems is dictated by its dual-functionalized heterocyclic core. The methoxy group at the C2 position acts as an electron-donating group (EDG), increasing the electron density of the pyridine ring. Conversely, the bulky isopropyl group at the C5 position introduces significant lipophilicity and steric hindrance, which directly influences its receptor pocket binding kinetics and membrane permeability [3].
Quantitative Data Summary
| Property | Value / Description | Mechanistic Implication |
| Chemical Name | 5-Isopropyl-2-methoxypyridine | - |
| CAS Number | 2384008-74-4 | Unique identifier for regulatory tracking [1]. |
| Molecular Formula | C9H13NO | - |
| Molecular Weight | 151.21 g/mol | Low molecular weight ensures high ligand efficiency [3]. |
| Appearance | Colorless to light yellow liquid | Subject to minor photo-oxidation over time. |
| Solubility | Soluble in DCM, EtOAc, MeOH | High lipophilicity; requires organic co-solvents for aqueous assays. |
Toxicokinetics and Hazard Profiling (MSDS Core)
Understanding the hazard profile requires mapping the compound's structural features to its biological interactions. The Globally Harmonized System (GHS) classifies 5-Isopropyl-2-methoxypyridine with specific hazard statements [1].
Hazard Statements & Causality
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H302 (Harmful if swallowed): The lipophilic isopropyl group facilitates rapid gastrointestinal absorption. Once systemic, the compound undergoes hepatic first-pass metabolism, potentially forming reactive electrophilic intermediates that induce cellular stress.
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H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The basicity of the pyridine nitrogen (pKa ~ 5.5) allows it to interact with the slightly acidic mantle of the skin and the sensitive mucosal membranes of the eye, causing localized pH shifts and lipid bilayer disruption.
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H335 (May cause respiratory irritation): As a volatile liquid, its vapors can easily reach the upper respiratory tract. The compound's high affinity for lipid membranes leads to rapid absorption into the alveolar epithelium, triggering inflammatory cytokine release.
Precautionary Directives & Storage Logic
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P261 (Avoid breathing vapors/mist): Must be handled in a Class II Type A2 biological safety cabinet or chemical fume hood.
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Storage Causality: Store at 2-8°C under an inert gas (Argon or Nitrogen). Why? The C2-methoxy group enriches the electron density of the pyridine ring, making the nitrogen lone pair highly susceptible to N-oxidation in the presence of atmospheric oxygen and ambient UV light.
Mechanistic Pathway Visualization
The following diagram illustrates the predicted exposure routes, metabolic processing, and toxicological cascade of 5-Isopropyl-2-methoxypyridine.
Predicted metabolic and toxicological pathway of 5-Isopropyl-2-methoxypyridine.
Standard Operating Procedures (SOPs) & Self-Validating Protocols
To ensure scientific integrity, experimental workflows must be self-validating. The following protocols incorporate built-in quality control gates to prevent false positives or analytical drift.
HPLC-UV/MS Purity & Stability Validation
This protocol is designed to monitor the degradation (e.g., N-oxide formation) of the compound during storage or formulation.
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Causality for Mobile Phase Selection: We utilize Acetonitrile and Water supplemented with 0.1% Trifluoroacetic acid (TFA). Why? The pyridine nitrogen is weakly basic. Without TFA, the compound exists in a state of partial ionization, leading to severe peak tailing on a C18 stationary phase. TFA fully protonates the nitrogen, ensuring sharp, symmetrical peaks and reproducible retention times.
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Self-Validating Step: Every batch run must include a System Suitability Test (SST) using a structural analog (e.g., 2-methoxy-5-methylpyridine) as an Internal Standard (IS). If the resolution ( Rs ) between the IS and 5-Isopropyl-2-methoxypyridine drops below 2.0, the system automatically invalidates the run, prompting column washing.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 5-Isopropyl-2-methoxypyridine in HPLC-grade Methanol to a final concentration of 1 mg/mL. Spike with 0.1 mg/mL of the Internal Standard.
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Column Equilibration: Flush a C18 column (e.g., 150 x 4.6 mm, 3 µm) with 95% Water (0.1% TFA) and 5% Acetonitrile (0.1% TFA) for 15 minutes at 1.0 mL/min.
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Gradient Elution: Inject 10 µL of the sample. Ramp the gradient from 5% to 95% Acetonitrile over 12 minutes.
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Detection: Monitor UV absorbance at 254 nm (optimal for the conjugated pyridine π -system) and confirm mass via ESI-MS in positive ion mode ( [M+H]+ expected at m/z 152.1).
In Vitro Cytotoxicity Screening (MTT Assay)
To empirically validate the H302 (Harmful if swallowed) hazard, a cytotoxicity profile must be established using human hepatic cell lines (HepG2).
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Causality for Assay Choice: The MTT assay measures mitochondrial reductase activity. Because the lipophilic isopropyl group can intercalate into mitochondrial membranes and cause depolarization, measuring metabolic reduction of the tetrazolium dye directly correlates with the compound's primary mechanism of cellular toxicity.
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Self-Validating Step: Include a positive control (e.g., Triton X-100) to ensure the cells are responsive to membrane disruption, and a vehicle control (0.5% DMSO) to baseline the absorbance. If the vehicle control shows >10% cell death, the assay is discarded due to baseline solvent toxicity.
Step-by-Step Methodology:
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Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 .
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Compound Dosing: Prepare serial dilutions of 5-Isopropyl-2-methoxypyridine in DMSO, then dilute in culture media (final DMSO concentration ≤ 0.5%). Treat cells with concentrations ranging from 1 µM to 500 µM for 48 hours.
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Reagent Addition: Aspirate media and add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate for 3 hours.
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Solubilization & Readout: Remove the MTT solution and add 100 µL of DMSO to dissolve the purple formazan crystals. Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
References
- 5-Isopropyl-2-methoxypyridine | ChemScene | Chemikart Chemikart.com
- P2X3 AND/OR P2X2/3 RECEPTOR ANTAGONIST European P
- Pyridine, 2-methoxy-5-(1-methylethyl)- | 2384008-74-4 ChemicalBook
